molecular formula C15H14N4OS B2886950 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 956240-45-2

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2886950
CAS No.: 956240-45-2
M. Wt: 298.36
InChI Key: JZZMLMFYXSRRPT-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a cyclopropane carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . For instance, it has been found to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes

Cellular Effects

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide influences cell function in various ways. It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole or pyrazole derivatives.

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring, a pyrazole ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZMLMFYXSRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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